2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Description
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a fused imidazo-pyridine ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-7(2)12-5-3-4-8(10(13)14)9(12)11-6/h8H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
PGZPKUMYHKSUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCCC(C2=N1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with suitable aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
Uniqueness
What sets 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid apart is its specific substitution pattern and the resulting chemical properties. The presence of dimethyl groups at positions 2 and 3, along with the carboxylic acid functionality, imparts unique reactivity and potential biological activity .
Biological Activity
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 137167567 |
Recent studies have identified that this compound acts as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in various pathological processes including cancer metastasis and kidney diseases. The inhibition of HPSE1 is particularly relevant as it leads to the preservation of heparan sulfate proteoglycans in the extracellular matrix, which can mitigate tumor progression and proteinuria in nephrotic syndrome .
Anticancer Properties
The compound has shown promising results as an anticancer agent. In vitro studies demonstrated that it effectively inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines. The selectivity for HPSE1 over other glucuronidases enhances its therapeutic profile by minimizing off-target effects .
Selectivity and Potency
A comparative analysis of derivatives of this compound revealed that modifications at the 6-position significantly affect its selectivity for HPSE1. For instance, compounds with bulkier substituents exhibited improved selectivity and potency against HPSE1 compared to their predecessors .
Study on Nephrotic Syndrome
In a recent study focusing on nephrotic syndrome models, the administration of this compound resulted in a marked reduction in proteinuria levels. This effect was attributed to the compound's ability to inhibit HPSE1 activity and preserve heparan sulfate integrity in the glomerular basement membrane .
Cancer Metastasis Inhibition
Another significant study reported that treatment with this compound led to a decrease in metastatic spread in murine models of cancer. The mechanism was linked to the downregulation of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
